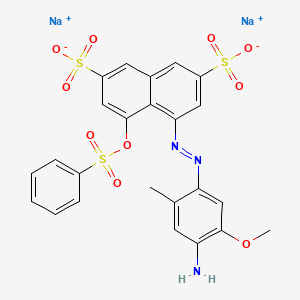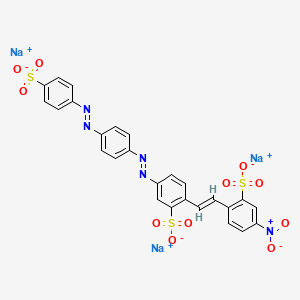
Trisodium 2-(2-(4-nitro-2-sulphonatophenyl)vinyl)-5-((4-((4-sulphonatophenyl)azo)phenyl)azo)benzenesulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trisodium 2-(2-(4-nitro-2-sulphonatophenyl)vinyl)-5-((4-((4-sulphonatophenyl)azo)phenyl)azo)benzenesulphonate is a complex organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications due to its stability and intense coloration.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Trisodium 2-(2-(4-nitro-2-sulphonatophenyl)vinyl)-5-((4-((4-sulphonatophenyl)azo)phenyl)azo)benzenesulphonate involves multiple steps, including diazotization and azo coupling reactions. The process typically starts with the nitration of a sulphonated phenyl compound, followed by a series of diazotization and coupling reactions to form the final azo compound.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors under controlled conditions to ensure high yield and purity. The process involves the use of strong acids and bases, along with various organic solvents to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
Trisodium 2-(2-(4-nitro-2-sulphonatophenyl)vinyl)-5-((4-((4-sulphonatophenyl)azo)phenyl)azo)benzenesulphonate undergoes several types of chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The azo groups can be reduced to amines using reducing agents like sodium dithionite.
Substitution: The sulphonate groups can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Sodium dithionite or hydrogen in the presence of a catalyst.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulphonate derivatives.
Wissenschaftliche Forschungsanwendungen
Trisodium 2-(2-(4-nitro-2-sulphonatophenyl)vinyl)-5-((4-((4-sulphonatophenyl)azo)phenyl)azo)benzenesulphonate has a wide range of applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for the detection of various ions and compounds.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to bind to specific biological targets.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored plastics and inks.
Wirkmechanismus
The compound exerts its effects primarily through its azo and nitro groups. The azo groups can form stable complexes with metal ions, while the nitro groups can participate in redox reactions. These interactions enable the compound to act as a dye and a potential therapeutic agent by targeting specific molecular pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Trisodium 4-(4-nitrophenylazo)benzenesulphonate
- Trisodium 2-(4-nitrophenylazo)-1-naphthalenesulphonate
Uniqueness
Trisodium 2-(2-(4-nitro-2-sulphonatophenyl)vinyl)-5-((4-((4-sulphonatophenyl)azo)phenyl)azo)benzenesulphonate is unique due to its complex structure, which provides enhanced stability and intense coloration compared to simpler azo compounds. Its multiple functional groups allow for diverse chemical reactivity and applications in various fields.
Eigenschaften
CAS-Nummer |
74764-74-2 |
|---|---|
Molekularformel |
C26H16N5Na3O11S3 |
Molekulargewicht |
739.6 g/mol |
IUPAC-Name |
trisodium;2-[(E)-2-(4-nitro-2-sulfonatophenyl)ethenyl]-5-[[4-[(4-sulfonatophenyl)diazenyl]phenyl]diazenyl]benzenesulfonate |
InChI |
InChI=1S/C26H19N5O11S3.3Na/c32-31(33)23-12-4-18(26(16-23)45(40,41)42)2-1-17-3-5-22(15-25(17)44(37,38)39)30-29-20-8-6-19(7-9-20)27-28-21-10-13-24(14-11-21)43(34,35)36;;;/h1-16H,(H,34,35,36)(H,37,38,39)(H,40,41,42);;;/q;3*+1/p-3/b2-1+,28-27?,30-29?;;; |
InChI-Schlüssel |
KCCWXWDBPHDQCI-XOYOJFQASA-K |
Isomerische SMILES |
C1=CC(=CC=C1N=NC2=CC=C(C=C2)S(=O)(=O)[O-])N=NC3=CC(=C(C=C3)/C=C/C4=C(C=C(C=C4)[N+](=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Kanonische SMILES |
C1=CC(=CC=C1N=NC2=CC=C(C=C2)S(=O)(=O)[O-])N=NC3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)[N+](=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


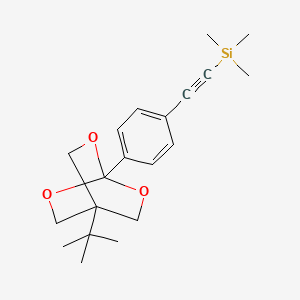
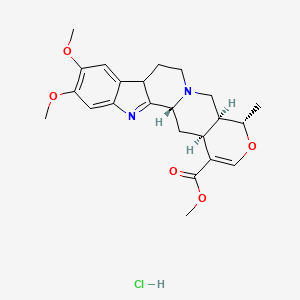
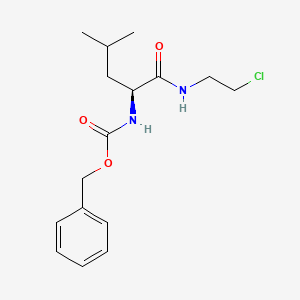
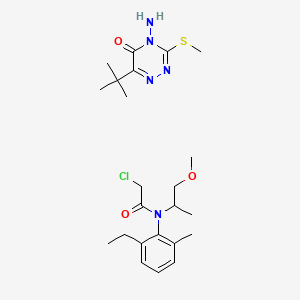
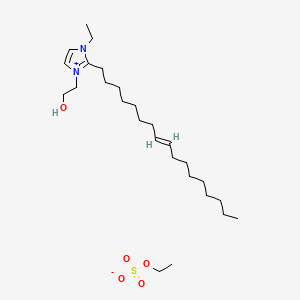
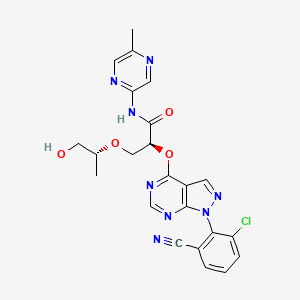

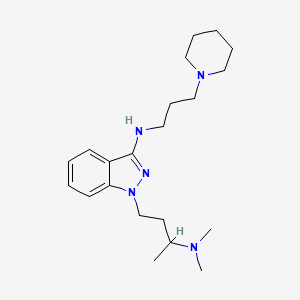

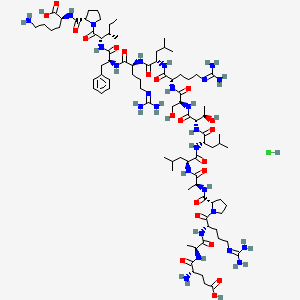

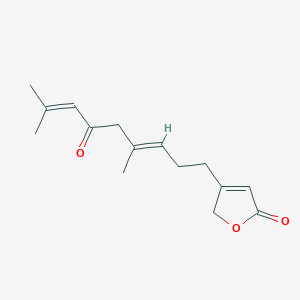
![2-[3-[[(1S)-2-(4,5-diphenyl-1,3-oxazol-2-yl)cyclohex-2-en-1-yl]methyl]phenoxy]acetic acid](/img/structure/B12778060.png)
